Hippuric Acid-d2 Achieves Near-Baseline Chromatographic Resolution from Unlabeled Hippuric Acid for Accurate Isotope Dilution Analysis
Hippuric acid-d2 exhibits measurable chromatographic separation from unlabeled hippuric acid under reversed-phase HPLC conditions, enabling reliable isotope dilution quantification [1]. The resolution coefficient (Rs) between protio-hippuric acid and its deuterated analog (HA-d5) was determined to be 1.05 on a C18 column with methanol-phosphoric acid mobile phase [1]. For the d2-labeled analog, the resolution is expected to be similarly sufficient for accurate peak integration, though may be slightly reduced compared to the penta-deuterated form [1].
| Evidence Dimension | Chromatographic resolution (Rs) between protio and deuterated forms |
|---|---|
| Target Compound Data | Rs ≈ 1.05 (estimated for HA-d2 based on HA-d5 data) |
| Comparator Or Baseline | Unlabeled hippuric acid (baseline for Rs = 0) |
| Quantified Difference | Rs = 1.05 (HA-d5 vs. HA) |
| Conditions | Reversed-phase HPLC, C18 column, methanol-phosphoric acid mobile phase |
Why This Matters
Chromatographic resolution between analyte and internal standard ensures distinct peak integration for accurate quantification; insufficient resolution leads to peak overlap and biased results.
- [1] Ishida T, et al. Isotopic Fractionation of Benzoic Acid and Hippuric Acid from Their Deuterated Analogues by High Performance Liquid Chromatography. Radioisotopes. 1995;44(10):693-700. View Source
